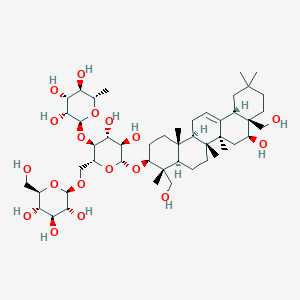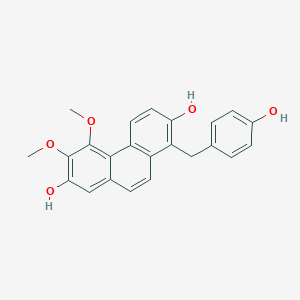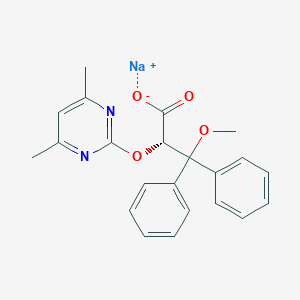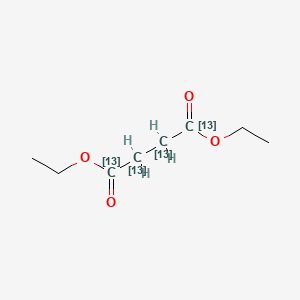
Diethyl succinate-13C4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl succinate-13C4, also known as 1,4-Diethyl butanedioate-1,2,3,4-13C4, is a stable isotope-labeled compound. It is a derivative of diethyl succinate, where the carbon atoms are replaced with the carbon-13 isotope. This compound is used extensively in scientific research due to its unique properties and applications in various fields such as chemistry, biology, and medicine .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Diethyl succinate-13C4 can be synthesized through the esterification of succinic acid-13C4 with ethanol. The reaction typically involves the use of a strong acid catalyst such as sulfuric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the succinic acid-13C4 to this compound .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar process but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization ensures the production of high-purity this compound .
Análisis De Reacciones Químicas
Types of Reactions
Diethyl succinate-13C4 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to produce succinic acid-13C4.
Reduction: It can be reduced to produce butanediol-13C4.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include amines and alcohols.
Major Products
Oxidation: Succinic acid-13C4.
Reduction: Butanediol-13C4.
Substitution: Various derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Diethyl succinate-13C4 is used in a wide range of scientific research applications, including:
Chemistry: It is used as a tracer in metabolic studies and as a reference standard in nuclear magnetic resonance (NMR) spectroscopy.
Biology: It is used to study metabolic pathways and enzyme kinetics.
Medicine: It is used in drug development and pharmacokinetic studies to track the metabolism of drugs.
Industry: It is used in the production of fragrances and flavoring agents
Mecanismo De Acción
Diethyl succinate-13C4 exerts its effects by incorporating into metabolic pathways. It crosses biological membranes and is metabolized by the tricarboxylic acid (TCA) cycle. The labeled carbon atoms allow for the tracking of metabolic processes using techniques such as NMR spectroscopy. This enables researchers to study the dynamics of metabolic pathways and the effects of various compounds on these pathways .
Comparación Con Compuestos Similares
Similar Compounds
Diethyl succinate: The non-labeled version of diethyl succinate-13C4.
Succinic acid-13C4: The acid form of this compound.
Butanediol-13C4: The reduced form of this compound.
Uniqueness
This compound is unique due to its stable isotope labeling, which allows for precise tracking and analysis in metabolic studies. This makes it a valuable tool in research applications where understanding the dynamics of metabolic pathways is crucial .
Propiedades
Fórmula molecular |
C8H14O4 |
|---|---|
Peso molecular |
178.17 g/mol |
Nombre IUPAC |
diethyl (1,2,3,4-13C4)butanedioate |
InChI |
InChI=1S/C8H14O4/c1-3-11-7(9)5-6-8(10)12-4-2/h3-6H2,1-2H3/i5+1,6+1,7+1,8+1 |
Clave InChI |
DKMROQRQHGEIOW-WKHKRNGSSA-N |
SMILES isomérico |
CCO[13C](=O)[13CH2][13CH2][13C](=O)OCC |
SMILES canónico |
CCOC(=O)CCC(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


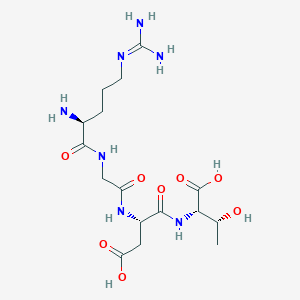
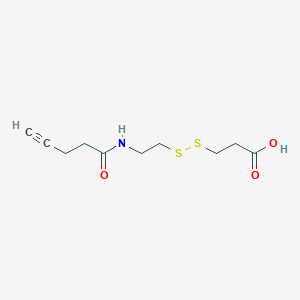
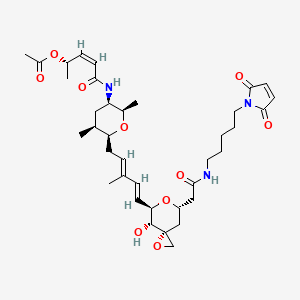
![(2R)-2,4,6-trihydroxy-2-[(4-hydroxyphenyl)methyl]-1-benzofuran-3-one](/img/structure/B12397142.png)
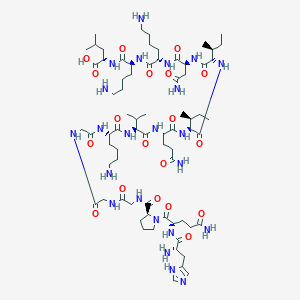
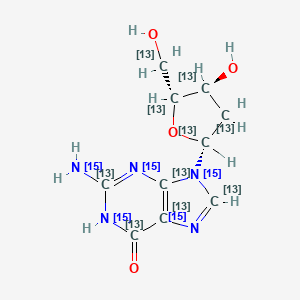
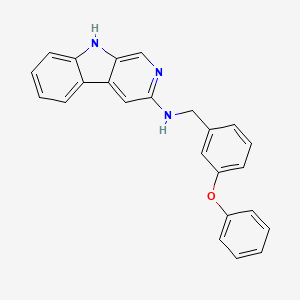
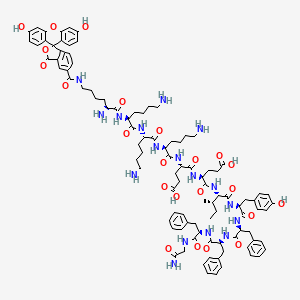
![N-[2-chloro-5-(3-pyridin-4-yl-2H-pyrazolo[3,4-b]pyridin-5-yl)pyridin-3-yl]-4-fluorobenzenesulfonamide](/img/structure/B12397170.png)
